molecular formula C21H21ClN4O6S B2971816 N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE CAS No. 851784-34-4

N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B2971816
CAS No.: 851784-34-4
M. Wt: 492.93
InChI Key: OOWJHMKVDCZJJS-UHFFFAOYSA-N
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Description

N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-oxadiazole ring . The intermediate is then subjected to nucleophilic substitution reactions to introduce the sulfanyl and carbamoyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent choice, and the use of acid scavengers, to maximize yield and purity . The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can interfere with the replication of viruses and the growth of bacteria by targeting essential proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the presence of the trimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other similar compounds .

Properties

IUPAC Name

N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O6S/c1-29-15-8-12(9-16(30-2)19(15)31-3)20(28)23-10-18-25-26-21(32-18)33-11-17(27)24-14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWJHMKVDCZJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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